
Barium isodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium isodecanoate is an organometallic compound with the molecular formula C20H38BaO4. It is a barium salt of isodecanoic acid, characterized by its unique structure where barium is coordinated with two isodecanoate anions. This compound is known for its applications in various industrial processes and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium isodecanoate can be synthesized through the reaction of barium hydroxide with isodecanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C9H19COOH→Ba(C9H19COO)2+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting barium carbonate with isodecanoic acid. The reaction is carried out in a large reactor, and the product is purified through filtration and recrystallization. The process ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Barium isodecanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogens to form barium halides and isodecanoic acid derivatives.
Oxidation Reactions: Under oxidative conditions, this compound can be converted to barium carbonate and other oxidation products of isodecanoic acid.
Complexation Reactions: It can form complexes with other metal ions, enhancing its utility in catalysis and material science.
Common Reagents and Conditions
Halogens: For substitution reactions, halogens like chlorine or bromine are used.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Solvents: Organic solvents like toluene, xylene, and ethanol are frequently used.
Major Products Formed
Barium Halides: Formed during substitution reactions.
Barium Carbonate: A product of oxidation reactions.
Isodecanoic Acid Derivatives: Various derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Barium isodecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions.
Material Science: It is employed in the preparation of advanced materials, including barium-based ceramics and nanomaterials.
Biological Studies: Its role in biological systems is being explored, particularly in the study of barium’s effects on cellular processes.
Industrial Applications: It is used in the production of lubricants, stabilizers, and plasticizers.
Wirkmechanismus
The mechanism of action of barium isodecanoate involves its ability to coordinate with other molecules and ions. In catalysis, it acts by providing a reactive site for the substrate molecules, facilitating the reaction. In biological systems, barium ions can interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium acetate
- Barium stearate
- Barium oleate
Comparison
Barium isodecanoate is unique due to its specific structure and the properties imparted by the isodecanoate anions. Compared to barium acetate, it has higher solubility in organic solvents. Unlike barium stearate and barium oleate, this compound has a lower molecular weight, making it more suitable for certain applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
93965-23-2 |
|---|---|
Molekularformel |
C20H38BaO4 |
Molekulargewicht |
479.8 g/mol |
IUPAC-Name |
barium(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
AOXBGOXQPKELGN-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)

![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
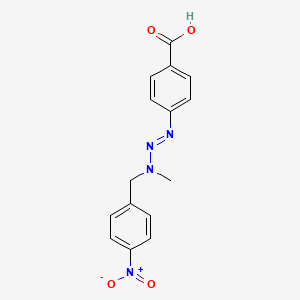
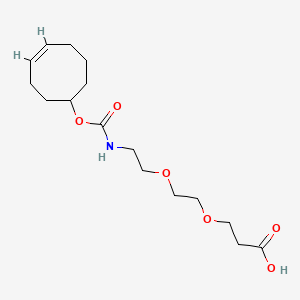
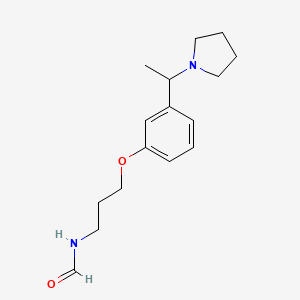
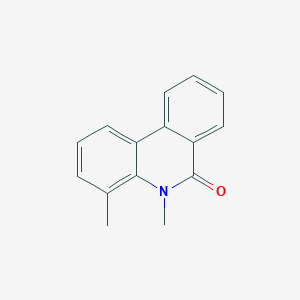
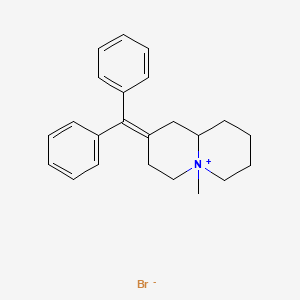
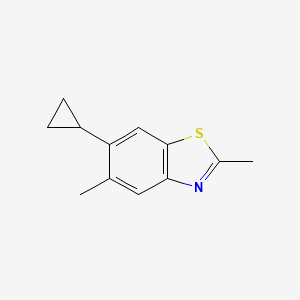
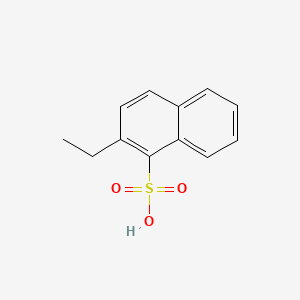
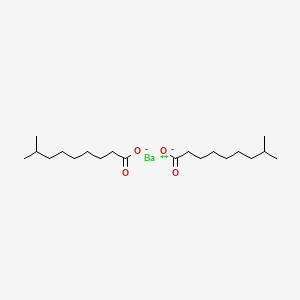
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)

